4-hydroxy-3-methoxybenzenesulfonate
Overview
Description
4-hydroxy-3-methoxybenzenesulfonate is an organic compound that belongs to the class of arenesulfonatesThis compound is often utilized as an expectorant, which helps in increasing the volume of secretions in the respiratory tract, facilitating their removal by ciliary action and coughing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-methoxybenzene-1-sulfonate typically involves the sulfonation of guaiacol (4-hydroxy-3-methoxyphenol). The reaction is carried out by treating guaiacol with sulfuric acid or chlorosulfonic acid under controlled conditions to introduce the sulfonate group at the para position relative to the hydroxyl group .
Industrial Production Methods
In industrial settings, the production of 4-hydroxy-3-methoxybenzene-1-sulfonate can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-methoxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The sulfonate group can be reduced to a sulfinic acid or thiol group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Sulfinic acids or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-hydroxy-3-methoxybenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its role in cellular signaling pathways and its effects on enzyme activity.
Medicine: Utilized as an expectorant in pharmaceutical formulations to treat respiratory conditions.
Industry: Employed in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-hydroxy-3-methoxybenzene-1-sulfonate as an expectorant involves increasing the volume of secretions in the respiratory tract. This is achieved by stimulating the production of mucus and enhancing the ciliary action, which helps in clearing the mucus from the airways. The compound interacts with specific receptors and enzymes involved in mucus production and secretion .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzene-1-sulfonic acid: The parent acid form of the compound.
Guaiacol: The precursor used in the synthesis of 4-hydroxy-3-methoxybenzene-1-sulfonate.
Sulfogaiacol: Another name for the potassium salt form of the compound
Uniqueness
4-hydroxy-3-methoxybenzenesulfonate is unique due to its dual functional groups (hydroxyl and methoxy) that allow it to participate in a variety of chemical reactions. Its sulfonate group enhances its solubility in water, making it suitable for use in aqueous formulations. Additionally, its role as an expectorant sets it apart from other similar compounds .
Properties
IUPAC Name |
4-hydroxy-3-methoxybenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4,8H,1H3,(H,9,10,11)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRCGSIKAHSALR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7O5S- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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